(4-Bromo-3-methoxyphenyl)methanamine
Description
(4-Bromo-3-methoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a bromine atom at the para position and a methoxy group at the meta position on the aromatic ring. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 216.08 g/mol (CAS: 1097778-99-8) . This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile amine functionality and electron-rich aromatic system.
Properties
IUPAC Name |
(4-bromo-3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILRYVOMGCXQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl)methanamine typically involves the following steps:
Bromination: The starting material, 3-methoxytoluene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.
Amination: The brominated intermediate is then subjected to amination using reagents such as ammonia or an amine source under suitable conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted phenylmethanamines.
Oxidation Products: Corresponding aldehydes or carboxylic acids.
Reduction Products: Reduced amines or alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
(4-Bromo-3-methoxyphenyl)methanamine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the context of its application.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Br, F) : Enhance electrophilic aromatic substitution reactivity but reduce amine basicity .
- Electron-Donating Groups (e.g., OCH₃) : Increase ring electron density, favoring nucleophilic reactions. The OCH₃ group in this compound improves solubility in polar solvents compared to methyl or halogen analogs .
Biological Activity
(4-Bromo-3-methoxyphenyl)methanamine, also known as 4-bromo-3-methoxyphenylmethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 215.1 g/mol. The compound features a bromine atom and a methoxy group, which are critical for its biological activity. The presence of these substituents influences its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The bromo and methoxy groups enhance its binding affinity and selectivity, potentially allowing it to modulate various biological pathways. Preliminary studies suggest that it may interact with neurotransmitter systems and exhibit antioxidant properties.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound demonstrate significant anticancer activity. For instance, analogs with similar phenolic structures have shown potent effects against breast cancer cell lines such as MCF-7, with IC50 values in the nanomolar range . Mechanistic investigations revealed that these compounds inhibit tubulin polymerization and induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Neuroprotective Effects
Research into the neuroprotective effects of this compound suggests that it may have potential in treating neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems indicates a possible role in modulating synaptic transmission and protecting neuronal cells from oxidative stress .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| (3-Bromo-4-methoxyphenyl)methanamine | Similar brominated structure | Psychoactive properties |
| 4-Methoxyphenylmethanamine | Lacks bromine substitution | Different biological activity profile |
| (2-Bromo-5-methoxyphenyl)methanamine | Different positioning of substituents | Potentially different reactivity patterns |
This table illustrates that while this compound shares certain features with other compounds, its specific arrangement of substituents may confer unique properties that warrant further investigation .
Case Studies
- Anticancer Study : A recent study demonstrated that a derivative of this compound exhibited an IC50 value of 0.075 µM against MCF-7 human breast cancer cells, indicating strong antiproliferative activity . The study highlighted the compound's mechanism involving apoptosis induction through modulation of Bcl2 and Bax protein expressions.
- Neuroprotective Research : Another investigation into the neuroprotective effects found that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
